Cas no 1805487-70-0 (Ethyl 5-bromo-3-cyano-2-iodobenzoate)

Ethyl 5-bromo-3-cyano-2-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-bromo-3-cyano-2-iodobenzoate
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- Inchi: 1S/C10H7BrINO2/c1-2-15-10(14)8-4-7(11)3-6(5-13)9(8)12/h3-4H,2H2,1H3
- InChI Key: RHRXTGXRJMPYAS-UHFFFAOYSA-N
- SMILES: IC1C(C#N)=CC(=CC=1C(=O)OCC)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 288
- Topological Polar Surface Area: 50.1
Ethyl 5-bromo-3-cyano-2-iodobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015016887-250mg |
Ethyl 5-bromo-3-cyano-2-iodobenzoate |
1805487-70-0 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
Alichem | A015016887-1g |
Ethyl 5-bromo-3-cyano-2-iodobenzoate |
1805487-70-0 | 97% | 1g |
1,475.10 USD | 2021-06-18 | |
Alichem | A015016887-500mg |
Ethyl 5-bromo-3-cyano-2-iodobenzoate |
1805487-70-0 | 97% | 500mg |
831.30 USD | 2021-06-18 |
Ethyl 5-bromo-3-cyano-2-iodobenzoate Related Literature
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
Additional information on Ethyl 5-bromo-3-cyano-2-iodobenzoate
Ethyl 5-bromo-3-cyano-2-iodobenzoate (CAS No. 1805487-70-0): A Comprehensive Overview
Ethyl 5-bromo-3-cyano-2-iodobenzoate (CAS No. 1805487-70-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique functional groups, including a bromo, cyano, and iodo substituent, offers a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The molecular structure of Ethyl 5-bromo-3-cyano-2-iodobenzoate is particularly noteworthy for its potential in the development of novel drugs. The bromo and iodo substituents provide excellent leaving groups for various substitution reactions, while the cyano group can be readily converted into other functional groups such as carboxylic acids or amines. This versatility makes it an attractive starting material for the synthesis of complex molecules with diverse biological activities.
Recent research has highlighted the importance of Ethyl 5-bromo-3-cyano-2-iodobenzoate in the field of medicinal chemistry. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-cancer properties. Specifically, the bromo and iodo substituents were found to enhance the compound's ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. This finding opens up new avenues for the development of targeted cancer therapies.
In addition to its pharmaceutical applications, Ethyl 5-bromo-3-cyano-2-iodobenzoate has shown promise in materials science. Its unique electronic properties make it a valuable precursor for the synthesis of conductive polymers and organic semiconductors. These materials have potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The ability to fine-tune the electronic properties through chemical modifications further enhances its utility in these advanced technologies.
The synthesis of Ethyl 5-bromo-3-cyano-2-iodobenzoate typically involves a multi-step process that begins with the bromination and iodination of a substituted benzoic acid followed by esterification and nitrile formation. Each step requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in green chemistry have led to more sustainable and environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and minimizing waste production.
The physical properties of Ethyl 5-bromo-3-cyano-2-iodobenzoate, such as its melting point, solubility, and stability, are crucial for its practical applications. It is generally stable under normal laboratory conditions but may require storage under inert atmosphere to prevent degradation. Its solubility in common organic solvents makes it easy to handle and process in various chemical reactions.
In conclusion, Ethyl 5-bromo-3-cyano-2-iodobenzoate (CAS No. 1805487-70-0) is a highly versatile compound with significant potential in both medicinal chemistry and materials science. Its unique combination of functional groups provides a solid foundation for the development of novel drugs and advanced materials. Ongoing research continues to uncover new applications and improve synthetic methods, further solidifying its importance in these fields.
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